An In-depth Technical Guide to (-)-β-Curcumene: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to (-)-β-Curcumene: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-β-Curcumene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (-)-β-Curcumene. Detailed information on its stereochemistry, spectroscopic data, natural sources, and biosynthetic origins is presented. Furthermore, this document delves into its pharmacological effects, particularly its anti-inflammatory and anticancer properties, and outlines relevant signaling pathways. Methodologies for key experiments are also detailed to facilitate further research and development.
Chemical Structure and Identification
(-)-β-Curcumene is a monocyclic sesquiterpene characterized by a cyclohexa-1,4-diene ring substituted with a methyl group and a chiral 6-methylhept-5-en-2-yl group. The negative sign in its name, (-), denotes its levorotatory nature, indicating that it rotates plane-polarized light to the left. The "β" designation refers to the position of the exocyclic double bond in the curcumene backbone. The stereochemistry at the chiral center is (R), leading to its systematic IUPAC name: 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene.[1][2]
Chemical Structure:
Figure 1: 2D and 3D chemical structures of (-)-β-Curcumene.
Table 1: Chemical Identifiers for (-)-β-Curcumene
| Identifier | Value |
| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene[1][2] |
| CAS Number | 28976-67-2[1][2] |
| Molecular Formula | C₁₅H₂₄[1][2] |
| Molecular Weight | 204.35 g/mol [1][2] |
| ChEBI ID | CHEBI:62760[2] |
| PubChem CID | 14014430[2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of (-)-β-Curcumene are summarized in Table 2. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of (-)-β-Curcumene
| Property | Value | Reference |
| Boiling Point (estimated) | 273.00 to 275.00 °C @ 760.00 mm Hg | |
| Solubility (estimated) | Insoluble in water; Soluble in alcohol | |
| XLogP3-AA (predicted) | 4.7 | [2] |
Spectroscopic data is essential for the unambiguous identification and characterization of (-)-β-Curcumene.
Table 3: Spectroscopic Data for (-)-β-Curcumene
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | A link to the 13C NMR spectra is available on PubChem.[2] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 119, 93, and 105.[2] |
| Infrared (IR) Spectroscopy | A link to the vapor phase IR spectra is available on PubChem.[2] |
| Optical Rotation | The specific rotation value for (-)-β-Curcumene was not found in the search results, but the (-) prefix indicates levorotatory activity. |
Natural Occurrence and Biosynthesis
(-)-β-Curcumene is found in the essential oils of various plants, most notably in turmeric (Curcuma longa) and lemon balm (Melissa officinalis).[3]
The biosynthesis of sesquiterpenes, including β-curcumene, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a 15-carbon molecule.[1][4] The formation of the specific β-curcumene skeleton involves the cyclization of FPP, a reaction catalyzed by specific sesquiterpene synthases.
The general biosynthetic pathway for sesquiterpenes is illustrated below.
Biological Activities and Signaling Pathways
While much of the research has focused on curcumin (B1669340), the major constituent of turmeric, (-)-β-Curcumene itself has demonstrated noteworthy biological activities.
Anti-inflammatory Activity
Studies on curcumin suggest that it exerts anti-inflammatory effects by modulating various signaling pathways.[5][6][7] It is plausible that (-)-β-Curcumene contributes to these effects. Key pathways implicated in the anti-inflammatory action of curcuminoids include:
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NF-κB Signaling Pathway: Curcumin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Curcumin can modulate the phosphorylation of MAPK proteins such as ERK, JNK, and p38.[6]
-
JAK-STAT Signaling Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is also involved in inflammatory responses, and curcumin has been found to inhibit this pathway.[6]
The diagram below illustrates the potential points of intervention for (-)-β-Curcumene in inflammatory signaling.
Anticancer Activity
Curcuminoids have been extensively studied for their anticancer properties, and (-)-β-Curcumene may contribute to this activity. The anticancer effects of curcumin are mediated through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8][9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer and promotes cell survival and proliferation. Curcumin has been shown to inhibit this pathway.[10]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Curcumin has been reported to suppress this signaling cascade.[9]
-
Apoptosis Induction: Curcumin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.
The following diagram depicts a simplified overview of signaling pathways potentially targeted by (-)-β-Curcumene in cancer cells.
Experimental Protocols
To facilitate further research into the biological activities of (-)-β-Curcumene, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (-)-β-Curcumene and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Workflow Diagram:
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Treat the cells with various concentrations of (-)-β-Curcumene for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[11]
-
Griess Reagent Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.
Workflow Diagram:
Conclusion and Future Directions
(-)-β-Curcumene is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has provided a comprehensive overview of its chemical and physical properties, as well as its known biological activities and associated signaling pathways. The detailed experimental protocols are intended to serve as a valuable resource for researchers in the field.
Future research should focus on several key areas:
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Elucidation of the complete ¹H and ¹³C NMR spectral assignments.
-
Determination of the specific optical rotation value.
-
In-depth investigation of the specific anti-inflammatory and anticancer mechanisms of action of pure (-)-β-Curcumene, independent of other curcuminoids.
-
Preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile.
By addressing these research gaps, the full therapeutic potential of (-)-β-Curcumene can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. (-)-beta-Curcumene | C15H24 | CID 14014430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-beta-curcumene, 28976-67-2 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 6. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 7. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin: An Insight into Molecular Pathways Involved in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Curcumin and Interactions With the Circadian Timing System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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